Odd-Even Tunneling Current Density
In a direct head-to-head study across n-alkanethiols (n = 9–18), 1-nonadecanethiol (C19SH, odd) exhibited an extrapolated current density of 8.3 × 10⁻⁸ A/cm² at −0.5 V bias, which is approximately 59-fold lower than the measured mean current density of 1-octadecanethiol (C18SH, even; μ_log(Gaussian) = −5.31, corresponding to J ≈ 4.9 × 10⁻⁶ A/cm²) [1]. The C19SH tunneling current for a typical ∼500 μm² junction (∼4.2 × 10⁻¹³ A) falls below the electrometer detection limit (∼10⁻¹² A), rendering direct measurement infeasible and distinguishing C19SH as the chain-length boundary for reproducible charge transport characterization in this junction architecture [1]. The odd-even effect is statistically discernible at the 99% confidence level across the n = 9–18 range, with every odd alkanethiol showing lower μ_log than the even alkanethiol with one additional methylene [1].
Extrapolated 8.3×10-8 A/cm²
| Evidence Dimension | Tunneling current density (J) at −0.5 V bias |
|---|---|
| Target Compound Data | C19SH: J_extrapolated = 8.3 × 10⁻⁸ A/cm² (below instrument detection limit; σ_log = 0.25–1.12, data highly inconsistent) |
| Comparator Or Baseline | C18SH: μ_log (Gaussian fit) = −5.31 ± 0.66, corresponding to J ≈ 4.9 × 10⁻⁶ A/cm² (93% of data within μ_log ± 3σ_log) |
| Quantified Difference | C19SH J is ~59× lower than C18SH J; C19SH falls below the ∼10⁻¹² A detection floor whereas C18SH yields reproducible log-normal J distributions |
| Conditions | Ultraflat template-stripped Ag (AgTS) bottom electrode; SAMs formed by 24 h immersion in 1 mM ethanolic thiol solution; conical EGaIn/Ga₂O₃ top electrode; ambient conditions; V = −0.5 V |
Why This Matters
For molecular electronics and tunnel junction research, C19SH defines the practical upper chain-length limit for reproducible J(V) measurements and provides an insulating baseline ~59× more resistive than C18SH, enabling quantification of the odd-even parity effect in charge injection barriers.
- [1] Thuo, M. M.; Reus, W. F.; Nijhuis, C. A.; Barber, J. R.; Kim, C.; Schulz, M. D.; Whitesides, G. M. Odd-Even Effects in Charge Transport across Self-Assembled Monolayers. J. Am. Chem. Soc. 2011, 133 (9), 2962–2975. DOI: 10.1021/ja1090436. View Source
